molecular formula C19H32O2 B13413874 5|A-Androsten-3|A,17|A-Diol

5|A-Androsten-3|A,17|A-Diol

Cat. No.: B13413874
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-PYAKMIQMSA-N
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Description

Significance of C19 Steroids as Endogenous Metabolites in Biological Systems

C19 steroids, also known as androgens or androgenic steroids, are a class of steroid hormones characterized by a 19-carbon skeleton. gfmer.chebi.ac.uk These compounds are derived from cholesterol and are synthesized primarily in the testes, ovaries, and adrenal glands. gfmer.ch As endogenous metabolites, C19 steroids play a crucial role in a wide array of physiological processes beyond their well-known function in the development of male sexual characteristics. ebi.ac.uk They serve as precursors for the biosynthesis of other vital steroid hormones, including estrogens. gfmer.ch

The metabolic pathways of C19 steroids are complex and tissue-specific, leading to the production of a diverse range of active and inactive metabolites. nih.govmdpi.com These metabolites can exert their effects by binding to and activating specific nuclear receptors, thereby regulating gene expression. nih.gov The balance and interplay between different C19 steroid metabolites are critical for maintaining homeostasis in various biological systems. Research into the metabolism of C19 steroids is ongoing, with studies exploring their roles in both healthy and diseased states, including in conditions like polycystic ovary syndrome and castration-resistant prostate cancer. cansa.org.zanih.gov The study of these pathways is essential for understanding endocrine function and for the development of therapeutic strategies for a variety of hormonal disorders. mdpi.comcansa.org.za

Role of 5-Androstene-3β,17α-Diol as a Key Steroid Metabolite

5-Androstene-3β,17α-diol, also referred to as α-AED, is a naturally occurring C19 steroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA). ontosight.ai It is formed from DHEA through the action of hydroxysteroid dehydrogenase enzymes. ontosight.ai While often considered a minor metabolite, research has highlighted its distinct biological activities and potential significance in endocrine research.

Studies have shown that 5-androstene-3β,17α-diol can exhibit biological effects, including potential antiproliferative effects in certain cancer cell lines. nih.govoalib.com For instance, research has demonstrated that α-AED can induce autophagic cell death in human breast cancer cells. oalib.com Furthermore, in vivo studies have suggested that intratumoral administration of α-AED can reduce tumor size and metastasis in animal models of breast cancer. nih.gov These findings underscore the importance of studying individual steroid metabolites, as they may possess unique biological functions that differ from their precursors or more abundant isomers.

Isomeric Considerations and Related Steroid Diols in Research Contexts

The biological activity of steroid hormones is highly dependent on their three-dimensional structure. Isomers, which are molecules that have the same chemical formula but different arrangements of atoms, can exhibit vastly different physiological effects. In the context of steroid research, understanding the subtle differences between various steroid diols is crucial for accurately interpreting experimental results. The orientation of hydroxyl groups, in particular, can significantly influence a steroid's ability to bind to and activate its corresponding receptor. nih.gov

Differentiation from 5-Androstene-3β,17β-Diol (Androstenediol, A5-diol)

5-Androstene-3β,17α-diol is an epimer of the more widely known 5-androstene-3β,17β-diol (commonly known as androstenediol (B1197431) or A5-diol). wikipedia.orgindigobiosciences.com The key structural difference between these two isomers lies in the orientation of the hydroxyl group at the C17 position of the steroid nucleus. nih.govindigobiosciences.com In 5-androstene-3β,17α-diol, the hydroxyl group is in the alpha (α) position, meaning it is oriented below the plane of the ring, whereas in androstenediol (A5-diol), it is in the beta (β) position, oriented above the plane. nih.govindigobiosciences.com

This seemingly minor stereochemical difference has significant implications for their biological activities. While both are metabolites of DHEA, androstenediol (A5-diol) is recognized as a weak androgen and estrogen. wikipedia.org It can be converted to testosterone (B1683101) and has been studied for its potential immune-modulating and radioprotective effects. wikipedia.orgnih.govgoogle.com In contrast, research on 5-androstene-3β,17α-diol has pointed towards different biological roles, such as inducing autophagy in cancer cells. oalib.com

Relationship to 5α-Androstane-3α,17β-Diol (3α-Adiol)

5α-Androstane-3α,17β-diol, commonly known as 3α-adiol, is a metabolite of dihydrotestosterone (B1667394) (DHT). sceti.co.jp Unlike 5-androstene-3β,17α-diol, 3α-adiol has a saturated A-ring (a 5α-androstane structure) and different stereochemistry at both the C3 and C17 positions. sceti.co.jpoup.com The formation of 3α-adiol is a key step in the metabolic pathway of androgens in certain tissues. sceti.co.jp Its measurement in biological fluids is sometimes used as an indicator of peripheral androgen metabolism. sceti.co.jp

Relationship to 5α-Androstane-3β,17β-Diol (3β-Adiol)

5α-Androstane-3β,17β-diol, or 3β-adiol, is another significant metabolite of DHT. nih.govwikipedia.org Similar to 3α-adiol, it has a saturated 5α-androstane core. wikipedia.org However, it differs in the orientation of the hydroxyl group at the C3 position, which is in the beta configuration. wikipedia.org 3β-adiol has garnered considerable research interest due to its ability to bind to and activate estrogen receptor beta (ERβ). nih.govnih.gov This interaction suggests that 3β-adiol may play a role in mediating estrogenic effects in tissues where ERβ is expressed, such as the prostate and the central nervous system. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13-,14-,15-,16-,17?,18-,19-/m0/s1

InChI Key

CBMYJHIOYJEBSB-PYAKMIQMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

Biosynthesis and Origin Pathways of 5 Androstene 3β,17α Diol

Precursor Substrates in Steroidogenesis Research

The synthesis of 5-Androstene-3β,17α-diol is not a de novo process but rather a conversion from existing steroid precursors. Two key molecules, Dehydroepiandrosterone (B1670201) (DHEA) and Pregnenolone (B344588), serve as the foundational substrates for its biosynthesis.

Dehydroepiandrosterone (DHEA) as a Precursor to Androstenediols

Dehydroepiandrosterone (DHEA), one of the most abundant circulating steroids in humans, is a primary precursor in the synthesis of androgens and estrogens. wikipedia.org Its conversion to various androstenediols, including 5-Androstene-3β,17α-diol, is a critical step in steroid metabolism. ontosight.ainih.gov DHEA itself is synthesized from cholesterol in the adrenal glands, gonads, and the brain. wikipedia.org The transformation of DHEA into 5-Androstene-3β,17α-diol is facilitated by specific enzymes that modify its structure. nih.gov This conversion highlights DHEA's role as a central hub in the steroidogenic pathway, branching out to produce a variety of steroid hormones. nih.gov Research has shown that DHEA can be metabolized into 5-androstene-3β,17β-diol (androstenediol), which underscores its role as a precursor to different diol isomers. glowm.comnih.gov

Pregnenolone as a Biosynthetic Origin for 5-Androstene-3β,17α-Diol

Pregnenolone is a foundational C21 steroid from which all steroid hormones are derived. Its conversion to 5-Androstene-3β,17α-diol represents a significant pathway in steroid biosynthesis. One proposed pathway suggests that pregnenolone is first converted to DHEA through the action of the enzyme P450c17, and DHEA is then subsequently transformed into 5-androstene-3β,17α-diol. d-nb.info Another hypothesis posits a more direct, single-step conversion of pregnenolone to 5-androstene-3β,17α-diol, a reaction catalyzed by 16-ene-synthase activity. nih.govd-nb.info Studies in testicular homogenates have supported the idea that 5-androstene-3β,17α-diol can be synthesized from pregnenolone. researchgate.net This dual potential pathway from pregnenolone underscores the complexity and redundancy within the steroidogenic network.

Key Steroidogenic Enzymes in 5-Androstene-3β,17α-Diol Formation

The conversion of precursor substrates into 5-Androstene-3β,17α-diol is not a spontaneous event but is meticulously controlled by a series of steroidogenic enzymes. These biocatalysts are responsible for the specific chemical modifications that lead to the final product.

Involvement of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

The 3β-Hydroxysteroid Dehydrogenase (3β-HSD) enzyme family plays a crucial role in the biosynthesis of all classes of active steroid hormones. oup.com This enzyme is responsible for the oxidation and isomerization of Δ⁵-3β-hydroxysteroid precursors into Δ⁴-ketosteroids. oup.com In the context of 5-Androstene-3β,17α-diol synthesis, 3β-HSD is involved in the conversion of DHEA to androstenedione (B190577), which can then be further metabolized. oup.comwikipedia.org Some research suggests that 5-androstene-3β,17α-diol can be converted to epitestosterone (B28515) by 3β-HSD. nih.gov There are two main isoenzymes of 3β-HSD in humans: type I, found in the placenta and peripheral tissues, and type II, which is predominantly expressed in the adrenal glands, ovaries, and testes. oup.com

Role of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The 17β-Hydroxysteroid Dehydrogenase (17β-HSD) family of enzymes is critical in the final steps of androgen and estrogen biosynthesis, catalyzing the reduction or oxidation at the C17 position of the steroid nucleus. bioscientifica.com Specifically, these enzymes are involved in the conversion of DHEA to androstenediols. ontosight.aitandfonline.com For instance, 17β-HSD can catalyze the reduction of DHEA to 5-androstene-3β,17β-diol. tandfonline.combioscientifica.com There are several types of 17β-HSD, with varying substrate specificities and tissue distributions. bioscientifica.com For example, 17β-HSD type 3 is highly efficient in converting androstenedione to testosterone (B1683101) in the testes. bioscientifica.comumich.edu The action of 17α-Hydroxysteroid Dehydrogenase (17α-HSD), a related enzyme, can efficiently convert DHEA into 5-androstene-3β,17α-diol. nih.govd-nb.info

Cytochrome P450 Enzymes (e.g., CYP17A1) in its Formation

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide range of compounds, including steroids. CYP17A1, also known as P450c17, is a key enzyme in steroidogenesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities. mdpi.comresearchgate.net This dual functionality allows it to convert pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms and then cleave the C17-20 bond to produce DHEA and androstenedione, respectively. wikipedia.orgnih.gov The formation of DHEA from pregnenolone via CYP17A1 is a critical step that provides the substrate for the subsequent synthesis of 5-Androstene-3β,17α-diol. d-nb.info The activity of CYP17A1 is essential for the production of all androgens and estrogens. mdpi.com

Metabolic Fates and Enzymatic Interconversions of Androstenediols

Downstream Metabolites and Their Derivations from 5-Androstene-3β,17α-Diol

While much of the metabolic focus is on the 17β-isomer, the pathways described are fundamental to androstenediol (B1197431) metabolism in general. These steroids serve as pivotal intermediates, branching into the synthesis of potent androgens, estrogens, and their conjugated forms destined for excretion.

5-Androstenediol is a key precursor in the biosynthesis of testosterone (B1683101). This conversion is a two-step enzymatic process. First, the 3β-hydroxyl group and the double bond at the fifth carbon position (Δ5) are converted to a 3-keto group and a Δ4 double bond by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) isozymes. This reaction yields androstenedione (B190577). Subsequently, androstenedione is converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which reduce the 17-keto group. bio-rad.comnih.gov

Testosterone can then be converted into the more potent androgen, 5α-dihydrotestosterone (DHT), through the action of 5α-reductase enzymes. DHT is a key mediator of androgenic effects in many target tissues. DHT itself can be further metabolized to other steroids, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. scienceopen.com

Table 1: Key Conversions in Androgen Synthesis from Androstenediol
PrecursorEnzymeProductPrimary Function of Product
5-Androstene-3β,17β-diol3β-Hydroxysteroid Dehydrogenase (3β-HSD)AndrostenedioneIntermediate for Testosterone and Estrone (B1671321)
Androstenedione17β-Hydroxysteroid Dehydrogenase (17β-HSD)TestosteronePrimary Male Sex Hormone
Testosterone5α-ReductaseDihydrotestosterone (B1667394) (DHT)Potent Androgen in Specific Tissues

The conversion of androstenediols to estrogens occurs primarily through their metabolites. The enzyme aromatase (cytochrome P450 19A1) is responsible for converting androgens into estrogens. nih.gov Specifically, aromatase converts androstenedione into estrone and testosterone into 17β-estradiol. nih.gov Therefore, the metabolic transformation of 5-androstenediol to androstenedione and testosterone serves as an indirect pathway for estrogen production. hormonebalance.org

Furthermore, some androstenediol metabolites, such as 5α-androstane-3β,17β-diol (3β-Adiol), can act as estrogens by directly binding to and activating estrogen receptors, particularly ERβ. nih.govwikipedia.org This estrogenic activity is independent of conversion by aromatase and represents a direct biological function of a downstream androstenediol metabolite.

To increase water solubility and facilitate excretion, steroid hormones and their metabolites are often conjugated with sulfate (B86663) or glucuronic acid. 5-androstene-3β,17β-diol can be sulfated to form 5-androstene-3β,17β-diol sulfate. nih.gov

Downstream metabolites of androgens are also extensively conjugated. 5α-androstane-3α,17β-diol (3α-Adiol), a metabolite of DHT, is a major substrate for glucuronidation, forming 3α-androstanediol glucuronide (3α-ADG). wikipedia.org This metabolite is often used as a marker of peripheral androgen metabolism. wikipedia.org The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs). scienceopen.com Sulfation is carried out by sulfotransferase enzymes (SULTs). nih.gov These conjugated steroids are then eliminated from the body, primarily in the urine.

Enzymes Governing Androstenediol Metabolism

The metabolic fate of androstenediols is dictated by the expression and activity of specific enzymes within various tissues. Key enzyme families include the cytochrome P450 superfamily and the hydroxysteroid dehydrogenases.

Cytochrome P450 enzymes play a crucial role in steroid metabolism, primarily through hydroxylation reactions. A key enzyme in the catabolism of androstenediol metabolites is Cytochrome P450 7B1 (CYP7B1). CYP7B1 is a steroid hydroxylase that rapidly metabolizes DHEA and various androstenediols, including 5α-androstane-3β,17β-diol. researchgate.net This enzyme introduces a hydroxyl group at the 7α position, which can effectively terminate the biological activity of these steroids. researchgate.netnih.gov For instance, the conversion of the estrogenic 5α-androstane-3β,17β-diol to its 7α-hydroxy metabolite results in a loss of its estrogenic action. researchgate.net CYP7B1 can also hydroxylate 5α-androstane-3α,17β-diol, providing a pathway for its metabolic elimination. nih.gov This suggests that CYP7B1 is a key regulator of the cellular levels of both androgens and estrogens derived from androstenediols. nih.govnih.gov

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the interconversion of steroids by oxidizing or reducing hydroxyl and keto groups.

3α-Hydroxysteroid Dehydrogenases (3α-HSDs) : These enzymes, part of the aldo-keto reductase (AKR) family, are responsible for the reversible conversion of DHT to 5α-androstane-3α,17β-diol (3α-diol). scienceopen.comfrontiersin.org This interconversion is critical for modulating the intracellular concentration of the potent androgen DHT. frontiersin.org

17β-Hydroxysteroid Dehydrogenase Type 6 (17β-HSD6) : This enzyme has been identified as having a key oxidative function. Studies have shown that 17β-HSD6 can catalyze the conversion of the inactive metabolite 3α-diol back into active DHT. scienceopen.com This "back-conversion" pathway may be significant in certain conditions, such as castration-resistant prostate cancer, by allowing for the regeneration of potent androgens from their inactive metabolites. scienceopen.com

Table 2: Key Enzymes in Androstenediol Metabolism
EnzymeClassPrimary Function/Reaction
3β-Hydroxysteroid Dehydrogenase (3β-HSD)DehydrogenaseConverts Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids (e.g., Androstenediol to Androstenedione)
17β-Hydroxysteroid Dehydrogenase (17β-HSD)DehydrogenaseInterconverts 17-keto and 17β-hydroxysteroids (e.g., Androstenedione to Testosterone)
5α-ReductaseReductaseConverts Testosterone to Dihydrotestosterone (DHT)
Aromatase (CYP19A1)Cytochrome P450Converts Androgens to Estrogens (e.g., Testosterone to Estradiol)
Cytochrome P450 7B1 (CYP7B1)Cytochrome P450Hydroxylates and inactivates androstenediol metabolites (e.g., 3β-Adiol)
3α-Hydroxysteroid Dehydrogenase (3α-HSD)Dehydrogenase/ReductaseInterconverts DHT and 5α-androstane-3α,17β-diol (3α-diol)
17β-Hydroxysteroid Dehydrogenase Type 6 (17β-HSD6)DehydrogenaseOxidizes 3α-diol back to DHT
UDP-glucuronosyltransferases (UGTs)TransferaseAdds glucuronic acid to steroids for excretion (Glucuronidation)
Sulfotransferases (SULTs)TransferaseAdds a sulfate group to steroids (Sulfation)

Stereospecificity Requirements of Enzymatic Transformations

The enzymatic transformations of androstenediols are characterized by a high degree of stereospecificity, where the geometry of the enzyme's active site dictates which isomers can bind and react, as well as the specific structure of the resulting metabolites. This specificity is crucial in determining the biological pathways and functions of different steroid isomers.

Research into the metabolism of pregnenolone (B344588) derivatives in the microsomal fraction of boar testis has provided insight into the stereospecific formation of androstenediol isomers. nih.gov In one study, the incubation of 3β-hydroxy-5-[17,21,21,21-2H]-pregnen-20-one led to the formation of several metabolites, including 5-androstene-3β,17β-diol and, notably, 5-[17β-2H]androstene-3β,17α-diol. nih.gov The presence of the deuterium (B1214612) atom at the 17β-position of the 17α-diol metabolite suggests a reaction mechanism that does not proceed through the common intermediate, 3β-hydroxy-5-androsten-17-one. nih.gov This indicates the existence of an alternative and stereospecific side-chain cleavage mechanism that directly leads to a 17α-hydroxy-C19-steroid. nih.gov

Further evidence of enzymatic stereospecificity was demonstrated by the subsequent oxidation of the 5-[17β-2H]androstene-3β,17α-diol metabolite. Using 3β-hydroxy-steroid dehydrogenase from Pseudomonas testosteroni, the compound was converted to 17α-hydroxy-4-[2H]androsten-3-one. nih.gov This reaction highlights the enzyme's specific action on the 3β-hydroxyl group without altering the 17α-hydroxyl group. This high level of specificity is fundamental in steroid biochemistry, ensuring that metabolic pathways are precisely controlled to produce structurally distinct molecules with different physiological roles. In porcine Leydig cells, for instance, the enzymatic environment favors the production of 5α-androstane-3β,17β-diol sulfate and 3β-hydroxy-5α-androstan-17-one sulfate as major secretory products, further underscoring how enzymatic specificity dictates the final steroid profile of a given tissue. nih.gov

Biotransformation Studies by Microbial Systems

Microbial systems offer a versatile and powerful platform for steroid biotransformation, leveraging a vast array of enzymes to perform specific and often complex chemical modifications that are challenging to achieve through conventional synthesis. dtu.dk Bacteria and fungi have been extensively studied for their ability to degrade and transform steroid compounds, playing a role in both the global carbon cycle and in biotechnological applications for producing valuable steroidal drugs from low-cost natural sterols. dtu.dkuni-muenster.de The interest in these microbial transformations is driven by the potential to generate novel steroid derivatives with improved therapeutic properties. researchfloor.org

Fungal Bioconversion of Androstenediols (e.g., Aspergillus tamarii, Fusarium acuminatum, Mucor hiemalis)

Fungi are particularly adept at performing highly specific steroid modifications, such as hydroxylations, ketone reductions, and ring cleavage. informahealthcare.com The bioconversion of androstenediols and structurally related androgens by various fungal species has been a subject of significant research to produce important pharmaceutical intermediates and active compounds.

Aspergillus species are well-known for their broad metabolic capabilities. While direct bioconversion of 5α-Androsten-3α,17α-diol by Aspergillus tamarii is not extensively documented, the fungus is known for its flexibility in steroid modification. For example, Aspergillus tamarii KITA has been shown to perform Baeyer-Villiger oxidations on various cortical steroid analogues, demonstrating a versatile lactonisation pathway. informahealthcare.com Other species, such as Aspergillus awamori, have been used to transform androst-4-ene-3,17-dione, primarily yielding 11α-hydroxyandrost-4-ene-3,17-dione, a key intermediate in the synthesis of certain hormonal drugs. researchgate.net

Fusarium species also possess robust enzymatic machinery for steroid transformation. An endophytic strain of Fusarium acuminatum has been found to produce a variety of complex secondary metabolites, indicating its potential for intricate biotransformations. researchgate.net Related species like Fusarium solani have been shown to convert androst-4-ene-3,17-dione into testolactone, an anticancer agent, through a Baeyer-Villiger oxidation. researchgate.net This highlights the genus's capacity for ring expansion reactions, a valuable transformation in steroid chemistry.

Mucor species , such as Mucor hiemalis, have been identified as effective biocatalysts for steroid modification. A strain of M. hiemalis isolated from soil was capable of converting androst-4-en-3,17-dione into testosterone and 14α-hydroxyandrost-4-en-3-one. researchgate.net These transformations correspond to a 17-ketone reduction and a 14α-hydroxylation, respectively, demonstrating the fungus's ability to perform multiple types of reactions on the steroid nucleus. researchgate.net

The table below summarizes representative fungal biotransformations of androstenedione, a compound structurally similar to androstenediols.

FungusSubstrateMajor Product(s)Transformation Type(s)
Aspergillus awamori MH18Androst-4-ene-3,17-dione11α-hydroxyandrost-4-ene-3,17-dione11α-hydroxylation
Fusarium solani BH1031Androst-4-ene-3,17-dioneTestolactoneBaeyer-Villiger oxidation
Mucor hiemalisAndrost-4-en-3,17-dioneTestosterone, 14α-hydroxyandrost-4-en-3-one17-ketone reduction, 14α-hydroxylation

Directed Metabolic Fate of Steroids in Microorganisms

The metabolic fate of a steroid within a microbial system is not random but is determined by the organism's specific enzymatic pathways. Modern biotechnology seeks to harness and control these pathways to direct the biotransformation process toward the synthesis of a desired, high-value product. The primary goals in this field are to identify novel microbial strains with unique catalytic activities and to enhance their transformation capabilities. researchfloor.org

Genetic and metabolic engineering are key strategies for achieving directed metabolic outcomes. researchfloor.org By modifying the genetic makeup of bacteria and fungi, researchers can enhance the expression of specific enzymes, block competing metabolic pathways, or introduce new catalytic functions. This allows for the efficient and selective production of target molecules. For example, microbial whole cells are particularly effective at performing Δ1-dehydrogenation, a reaction that introduces a double bond into the A-ring of the steroid nucleus, often enhancing the biological activity of corticosteroids. researchfloor.org

The study of steroid catabolism pathways in bacteria has revealed that these genes are often organized in large clusters. asm.org Understanding the function and regulation of these gene clusters is crucial for engineering strains that can accumulate specific intermediates rather than fully degrading the steroid molecule. nih.gov This knowledge can be used to create novel biocatalysts for industrial steroid production. uni-muenster.de By manipulating these pathways, it is possible to direct the metabolism away from degradation and towards the synthesis of valuable pharmaceutical precursors, effectively controlling the metabolic fate of the steroid substrate within the microorganism. dtu.dkresearchfloor.org

Molecular Mechanisms of Action and Receptor Biology of Androstenediols

Androgen Receptor (AR) Binding and Transactivation Research

The interaction of androstenediols with the androgen receptor (AR) is not uniform across different isomers. While some exhibit weak androgenic activity, others are notable for their ability to signal through pathways independent of this receptor.

Comparative Binding Affinities and Transactivation Assays for 5-Androstene-3β,17α-Diol and Related Isomers

Research into the direct binding and activation of the androgen receptor by various androstenediol (B1197431) isomers reveals a spectrum of affinities. While specific binding and transactivation data for 5-androstene-3β,17α-diol and 5α-androstane-3α,17α-diol are not extensively detailed in the available literature, studies on related isomers provide insight into their androgenic potential.

Compounds such as 5-androstene-3β,17β-diol (Adiol) and 5α-androstane-3β,17β-diol (3β-Diol) have been shown to bind to the AR, although with lower affinity compared to potent androgens like dihydrotestosterone (B1667394) (DHT). nih.gov One study established a binding preference order for the AR as DHT > testosterone (B1683101) > 5α-androstane-3β,17β-diol > 5-androstene-3β,17β-diol. nih.gov In contrast, 5α-androstane-3α,17β-diol (3α-diol) is recognized as a weak androgen with a low binding affinity for the AR, having a dissociation constant (Kd) of approximately 10⁻⁶ M. nih.govresearchgate.net

Transactivation assays, which measure the ability of a ligand to activate gene expression via a receptor, have demonstrated that 5-androstene-3β,17β-diol can induce AR transcriptional activity in human prostate cancer cells. nih.gov However, some metabolites, such as 5α-androstane-3β,17β-diol, are reported to be unable to bind the androgen receptor. aacrjournals.org This highlights the significant impact of stereochemistry on the interaction between androstenediol isomers and the AR.

Comparative Androgen Receptor Binding Affinities

Compound Relative Binding Affinity for AR
Dihydrotestosterone (DHT) Highest
Testosterone (T) High
5α-Androstane-3β,17β-Diol Moderate
5-Androstene-3β,17β-Diol Low
5α-Androstane-3α,17β-Diol Very Low (Kd ≈ 10⁻⁶ M) nih.gov

Exploration of Androgen Receptor-Independent Signaling Pathways (e.g., for 5α-Androstane-3α,17β-Diol)

A significant area of research has focused on the biological activities of androstenediols that are not mediated by the classical androgen receptor pathway. 5α-androstane-3α,17β-diol (3α-diol), a metabolite of DHT, has been shown to have potent effects by activating cytoplasmic signaling pathways, thereby stimulating prostate cell growth independent of the AR. nih.gov

Studies have demonstrated that 3α-diol can activate the canonical PI3K/AKT signaling pathway. This activation supports prostate cancer cell survival and proliferation even in cells where the AR has been silenced or is absent. nih.gov This suggests that the accumulation of 3α-diol in prostatic tissue, potentially due to elevated expression of 3α-hydroxysteroid dehydrogenases in cancerous states, could contribute to the progression of androgen-independent prostate cancer. nih.gov These findings underscore the importance of considering AR-independent mechanisms when evaluating the biological roles of androgen metabolites.

Estrogen Receptor (ER) Binding and Activation Research

Androstenediols are often termed "hermaphrodiols" due to their notable ability to bind and activate estrogen receptors, sometimes with a preference for a specific subtype. mdpi.com

Differential Binding to Estrogen Receptor Alpha (ERα) and Beta (ERβ) by Androstenediols (e.g., 5-Androstene-3β,17β-Diol, 5α-Androstane-3β,17β-Diol)

Several androstenediol isomers exhibit significant binding to both estrogen receptor alpha (ERα) and beta (ERβ), with distinct affinities for each subtype. 5-androstene-3β,17β-diol (Adiol) and 5α-androstane-3β,17β-diol (3β-Diol) are known to possess estrogenic properties. nih.gov 5-Androstene-3β,17β-diol, a metabolite of DHEA, binds to both ERα and ERβ. mdpi.com

Notably, 5α-androstane-3β,17β-diol (3β-Diol) preferentially binds to ERβ. nih.gov In contrast, its isomer, 5α-androstane-3α,17β-diol (3α-diol), has a much lower affinity for either ERβ or ERα. aacrjournals.orgnih.gov This differential binding is critical, as the two ER subtypes can mediate different physiological effects. The higher affinity of 3β-Diol for ERβ suggests it may be a key effector of testosterone's estrogenic actions in tissues where ERβ is the predominant subtype. aacrjournals.org

Differential Binding Affinities of Androstenediols for Estrogen Receptors

Compound Receptor Binding Affinity (Kis or Relative)
5-Androstene-3β,17β-Diol ERα Kis = 3.6 nM mdpi.com
ERβ Kis = 0.9 nM mdpi.com
5α-Androstane-3β,17β-Diol ERα RBA vs E2 = 3 aacrjournals.org
ERβ RBA vs E2 = 7 aacrjournals.org
5α-Androstane-3α,17β-Diol ERα RBA vs E2 = 0.07 aacrjournals.org
ERβ RBA vs E2 = 0.3 aacrjournals.org

Kis = Equilibrium binding constant; RBA = Relative Binding Affinity; E2 = Estradiol

Ligand-Activated Gene Expression Studies via ER (e.g., Oxytocin (B344502) Gene, HEM45)

The binding of androstenediols to estrogen receptors can lead to the transcriptional regulation of target genes. A prominent example is the regulation of the oxytocin gene by 5α-androstane-3β,17β-diol (3β-Diol). In the paraventricular nucleus of the hypothalamus, neurons that regulate the stress response express ERβ but not AR. nih.gov Testosterone's ability to down-regulate the stress axis appears to be mediated by its conversion to DHT and subsequently to 3β-Diol, which then acts via ERβ. nih.govnih.gov

Influence of Metabolizing Enzymes (e.g., CYP7B1) on ER-Mediated Responses

The biological activity of androstenediols is significantly modulated by the presence and activity of metabolizing enzymes. The enzyme CYP7B1, for instance, plays a crucial role in the inactivation of 5α-androstane-3β,17β-diol (3β-Diol) by converting it to inactive 6α- or 7α-triols. nih.gov

The expression levels of enzymes that synthesize 3β-Diol (such as 3β-hydroxysteroid dehydrogenase) versus those that inactivate it (like CYP7B1) can create a delicate balance that determines the ultimate estrogenic or androgenic effect in a specific tissue. aacrjournals.orgnih.gov Therefore, the local metabolic environment is a key determinant of the ER-mediated responses to circulating androstenediols, providing another layer of regulation for the actions of these steroids. nih.gov

Interactions with Other Nuclear Receptors and Signaling Systems

Sex Hormone-Binding Globulin (SHBG) is a plasma glycoprotein (B1211001) that binds androgens and estrogens with high affinity, regulating their bioavailability. wikipedia.org The interaction between steroids and SHBG is critical, as it influences the amount of free hormone available to enter target cells. nih.gov

Specific quantitative binding affinity data for 5α-Androstane-3α,17α-diol to SHBG are not detailed in available research literature. However, studies on its isomers demonstrate that stereochemistry is a crucial determinant of binding affinity. For instance, 5α-dihydrotestosterone (DHT) is the reference ligand for SHBG binding. wikipedia.org Comparative studies show that other androstane-diol isomers have varying affinities. Some research indicates that 1α-Methyl-5α-dihydrotestosterone binds to SHBG with an affinity approximately four times that of DHT, while other anabolic-androgenic steroids bind with lower relative affinity. nih.gov

The table below presents the relative binding affinities (RBA) of several androstane-diol isomers to SHBG, illustrating the impact of stereochemistry. Data for 5α-Androstane-3α,17α-diol is not available.

Table 1: Relative Binding Affinities of Selected Steroids to SHBG

CompoundRelative Binding Affinity (%)
5α-Dihydrotestosterone (DHT)100
Testosterone19
3β-Androstanediol (5α-androstane-3β,17β-diol)100
3α-Androstanediol (5α-androstane-3α,17β-diol)High affinity, but specific RBA varies by study
5α-Androstane-3α,17α-diolData Not Available

Data compiled from multiple sources. wikipedia.orgnih.gov Note the variability in reported affinities based on assay conditions.

Elucidation of Genomic and Non-Genomic Mechanisms of Action

Steroid hormones can exert their effects through genomic mechanisms, which involve binding to nuclear receptors and altering gene transcription, and non-genomic mechanisms, which are more rapid and occur at the cell membrane. nih.gov

There is no specific research available demonstrating the effect of 5α-Androstane-3α,17α-diol on the transcriptional regulation of the oxytocin (Oxt) promoter.

In contrast, extensive research has been conducted on its isomer, 5α-androstane-3β,17β-diol (3β-diol). Studies show that 3β-diol activates the oxytocin promoter through a pathway mediated by Estrogen Receptor-β (ER-β), not the androgen receptor. nih.govnih.gov This action occurs in the paraventricular nucleus of the hypothalamus, where ER-β is co-expressed with oxytocin. nih.gov The mechanism involves the interaction of the 3β-diol/ER-β complex with a composite hormone response element (cHRE) on the oxytocin promoter. nih.gov Another isomer, 5α-androstane-3α,17β-diol (3α-diol), was found to have no effect on promoter activity mediated by an estrogen response element (ERE), highlighting the high specificity of these interactions. oup.com

Table 2: Summary of Androstenediol Isomer Effects on Oxytocin Promoter

CompoundEffect on Oxt PromoterMediating ReceptorMechanism
5α-androstane-3β,17β-diolActivationEstrogen Receptor-β (ER-β)Interaction with composite hormone response element (cHRE)
5α-androstane-3α,17β-diolNo Effect (on ERE-mediated activity)N/AN/A
5α-Androstane-3α,17α-diolData Not AvailableData Not AvailableData Not Available

Data based on findings from cited studies. nih.govoup.com

Post-translational modifications of histones, such as acetylation, are key epigenetic mechanisms that regulate gene transcription. There are currently no studies available that analyze the specific effects of 5α-Androstane-3α,17α-diol on histone acetylation or other post-translational modifications.

Research into the 3β,17β-diol isomer has shown that its activation of the Oxt promoter is associated with specific epigenetic changes. In a hypothalamic neuronal cell line, 5α-androstane-3β,17β-diol was found to increase the acetylation of histone H4, but not histone H3. This modification occurred concurrently with the recruitment of the ER-β and coactivators to the Oxt promoter, suggesting that histone acetylation is a key step in the transcriptional activation by this specific metabolite.

Cellular and Physiological Roles of Androstenediols in Research Models

Reproductive Physiology Research

Research in animal models has illuminated the potential role of androstenediol (B1197431) metabolites in the intricate process of spermatogenesis. While androgens are known to be essential for male fertility, their effects are often mediated through conversion to other steroids. One such metabolite, 5α-androstane-3β,17β-diol (3β-Adiol), derived from the potent androgen dihydrotestosterone (B1667394) (DHT), has been shown to influence germ cell proliferation. oup.com

In vitro studies using segments of rat seminiferous epithelium have demonstrated that 3β-Adiol, similar to 17β-estradiol, stimulates premitotic Deoxyribonucleic Acid (DNA) synthesis specifically in stage I segments. oup.comresearchgate.net This effect was not observed with DHT, suggesting a mechanism independent of the classical androgen receptor pathway. oup.comresearchgate.net The cells undergoing DNA synthesis in response to 3β-Adiol were identified as spermatogonia. oup.comresearchgate.net This suggests that 3β-Adiol may act as a growth factor for these early-stage germ cells, promoting their proliferation via an estrogen receptor β (ERβ) dependent pathway. oup.com Further supporting this, high levels of 3β-Adiol have been detected in the testes of intact rats. oup.com

Another study in hypophysectomized rats showed that 5α-androstan-3β,17β-diol was capable of maintaining spermatogenesis, with quantitatively better effects than its isomer, 3α-diol. researchgate.net This indicates that 5α-reduced metabolites of testosterone (B1683101) play a crucial role in supporting the complete process of sperm production. nih.gov

Table 1: Research Findings on Androstenediol Metabolites and Spermatogenesis
CompoundModel SystemKey FindingsProposed Mechanism
5α-androstane-3β,17β-diol (3β-Adiol)Rat seminiferous epithelium (in vitro)Stimulated premitotic DNA synthesis in spermatogonia at stage I. oup.comActivation of Estrogen Receptor β (ERβ). oup.com
5α-androstan-3β,17β-diolHypophysectomized rats (in vivo)Maintained spermatogenesis and accessory sex glands. researchgate.netAndrogenic action, possibly after conversion to other metabolites. researchgate.net

Studies in comparative endocrinology, particularly in fish, have highlighted the role of 5-Androsten-3β,17β-diol as a key steroidal intermediate. In fish, as in mammals, the synthesis of sex steroids follows conserved pathways. Research on zebrafish and human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for testosterone synthesis, has shown that it can catalyze the reduction of dehydroepiandrosterone (B1670201) (DHEA) to form 5-androstene-3β,17β-diol. bioscientifica.com

In rainbow trout (Oncorhynchus mykiss), 5-Androsten-3β,17β-diol is recognized as a metabolite of DHEA. mdpi.com This is significant as DHEA and its metabolites are involved in various physiological processes, including reproduction and stress responses in fish. mdpi.com The presence of these steroids and the enzymes that interconvert them underscores a shared endocrine mechanism across vertebrate species. Furthermore, studies have demonstrated that a metabolite of Dihydrotestosterone (DHT), 5α-androstane-3β,17β-diol, can act as a potent agonist of Estrogen Receptor β (ERβ), which may influence endocrine processes such as vitellogenin production in fish. researchgate.net

Neuroendocrine Regulation Studies

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress. Research in rodent models has revealed that testosterone and its metabolites play a significant role in modulating HPA axis activity. frontiersin.orgnih.govresearchgate.net While testosterone generally decreases the gain of the HPA axis, this effect is not solely mediated by the androgen receptor. frontiersin.orgresearchgate.net

The DHT metabolite, 5α-androstane-3β,17β-diol (commonly referred to as 3β-Diol), has been identified as a key player in this regulation. frontiersin.orgnih.govresearchgate.net Unlike DHT, which is a potent androgen, 3β-Diol has low affinity for the androgen receptor but is a potent agonist for ERβ. frontiersin.orgnih.govwikipedia.org The paraventricular nucleus (PVN) of the hypothalamus, a crucial regulatory center for the HPA axis, is rich in ERβ but lacks androgen receptors. nih.govnih.gov

Studies have shown that 3β-Diol inhibits the HPA axis response to stressors. frontiersin.orgresearchgate.net In castrated male rats and mice, administration of 3β-Diol reduces stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone. frontiersin.org This inhibitory effect is blocked by estrogen receptor antagonists but not by androgen receptor antagonists, confirming the involvement of ERβ. frontiersin.orgjneurosci.org Local application of 3β-Diol directly to the PVN mimics these inhibitory effects, indicating a direct action on this brain region. frontiersin.orgjneurosci.org The mechanism is thought to involve 3β-Diol binding to ERβ in oxytocin-expressing neurons within the PVN, leading to a dampening of the stress response. nih.govnih.gov

Table 2: Effects of 5α-androstane-3β,17β-diol (3β-Diol) on HPA Axis Regulation
Animal ModelExperimental ApproachObserved EffectMediating Receptor
Castrated Male MicePeripheral administration of 3β-DiolReduced stress-induced ACTH and corticosterone secretion. frontiersin.orgEstrogen Receptor β (ERβ). frontiersin.org
Castrated Male RatsStereotaxic implantation of 3β-Diol into the PVNInhibited hormonal stress response; decreased c-fos mRNA expression in the PVN. jneurosci.orgEstrogen Receptor β (ERβ). jneurosci.org
ERβ-knockout MiceAdministration of ERβ agonistsInhibitory effect on HPA axis response to stress is absent. frontiersin.orgresearchgate.netEstrogen Receptor β (ERβ). frontiersin.orgresearchgate.net

The potential neuroprotective properties of androstenediols have been investigated in various animal models of neurodegenerative diseases. Androst-5-ene-3β,17β-diol (ADIOL), an ERβ agonist, has shown promise in models of Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS).

In a rotenone-induced rat model of Parkinson's disease, pretreatment with ADIOL demonstrated significant neuroprotective effects. nih.govresearchgate.net It was found to ameliorate the reduction in striatal dopamine and mitigate neuroinflammation and apoptosis in both the striatum and substantia nigra. nih.gov The study observed a decrease in the degeneration of neurons and an improvement in mitochondrial integrity with ADIOL treatment. nih.gov These findings suggest that ADIOL can protect against the neurodegenerative processes and motor dysfunction characteristic of PD, likely through its action on ERβ to modulate neuroinflammation. nih.govresearchgate.net

In the Wobbler mouse, an animal model for ALS, testosterone treatment led to increased spinal cord levels of its metabolites, including 5α-dihydrotestosterone and 3β-androstanediol. nih.gov This increase in androgen metabolites coincided with anti-inflammatory and protective effects in the degenerating spinal cord. nih.gov Specifically, testosterone treatment lessened the number of vacuolated motoneurons, reduced astrogliosis and microgliosis, and decreased proinflammatory mediators. nih.gov These results suggest that androgen-reduced derivatives like 3β-androstanediol may contribute to the beneficial effects observed, playing a role in mitigating neuroinflammation and disease progression. nih.gov

Immunomodulatory Actions in Experimental Systems

5-Androstenediol (androst-5-ene-3β,17β-diol) and its metabolites have demonstrated immunomodulatory properties in various experimental settings. This steroid, a direct metabolite of DHEA, is known to stimulate the immune system. wikipedia.org

In studies using human brain microvascular endothelial cells, the DHT metabolite 5α-androstane-3β,17β-diol (3β-diol) has shown anti-inflammatory effects. oup.com This compound, acting as an ERβ agonist, was found to decrease the expression of cytokine-induced inflammatory markers such as cyclooxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1). oup.com This suggests a role for 3β-diol in modulating the inflammatory response within the central nervous system's vasculature.

The broader immunomodulatory potential of 5-Androsten-3β,17β-diol is also recognized in the context of its precursor, DHEA. Both DHEA and 5-Androsten-3β,17β-diol are considered immunomodulators. mdpi.com Research has highlighted the immunostimulating and radioprotective effects of 5-Androsten-3β,17β-diol, which may be linked to the proliferation of regulatory T cells and the induction of granulocyte-colony stimulating factor (G-CSF) production. researchgate.net These actions underscore the potential for this steroid to influence immune cell responses and protect against cellular damage. mdpi.comresearchgate.net

Lack of Scientific Data Prevents In-Depth Analysis of 5α-Androsten-3α,17α-Diol

A thorough review of available scientific literature reveals a significant gap in the research concerning the specific chemical compound 5α-Androsten-3α,17α-Diol. While the provided outline requests a detailed examination of its cellular and physiological roles, particularly in immunology and oncology, there is a notable absence of published studies on this specific isomer. Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content.

The majority of existing research on androstenediol isomers focuses on related compounds such as 5-Androstene-3β,17α-Diol and various 3β- and 17β-isomers. These studies have indicated that the stereochemistry of the hydroxyl groups on the androstane skeleton is a critical determinant of their biological activity. For instance, the β-isomers have been investigated for their immunomodulatory and anti-cancer properties. However, this information cannot be extrapolated to the 5α, 3α, 17α-isomer without direct experimental evidence.

The specific sections and subsections requested for the article are as follows:

Cellular Proliferation and Apoptosis Studies in In Vitro Models

Induction of Programmed Cell Death Pathways (Autophagy and Apoptosis)

A comprehensive search for data on 5α-Androsten-3α,17α-Diol yielded no specific studies that would allow for a detailed discussion of its effects on lymphocyte proliferation, resistance to infection, or its immunological activity in animal models. Similarly, there is a lack of in vitro studies examining its anti-proliferative effects on cancer cell lines or its role in inducing apoptosis and autophagy.

While extensive research exists for other androstenediol isomers, the strict focus of the request on 5α-Androsten-3α,17α-Diol means that an article that is both detailed and scientifically accurate cannot be produced at this time. Further research is required to elucidate the specific biological functions of this particular compound.

Advanced Research Methodologies for Androstenediol Analysis and Functional Characterization

Analytical Techniques for Quantification and Identification in Biological Matrices

Precise measurement of 5α-Androsten-3β,17β-diol in biological matrices like serum and tissue is crucial for understanding its physiological and pathological significance. Several advanced analytical methods have been developed to achieve the required sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone for steroid analysis. Although often supplanted by LC-MS/MS for routine quantification, GC-MS remains a valuable tool, particularly for comprehensive steroid profiling and the identification of novel metabolites. The technique typically requires derivatization of the steroid analytes to increase their volatility and improve chromatographic performance. For instance, the formation of heptafluorobutyrate derivatives allows for sensitive detection.

In metabolic studies, GC-MS can be used to identify and quantify a wide range of steroid metabolites in a single analytical run. For example, in studies of designer steroids, GC-MS and GC-tandem mass spectrometry (GC-MS/MS) have been instrumental in identifying novel metabolites in vitro from liver fractions. nih.gov This capability is crucial for understanding the complete metabolic fate of androstenediol (B1197431) and related compounds.

Key Features of GC-MS in Androstenediol Analysis:

High Resolution: Provides excellent separation of closely related steroid isomers.

Structural Information: Mass spectral data aids in the structural elucidation of unknown metabolites.

Derivatization Requirement: A necessary step for most steroids to enhance volatility, which can add complexity to sample preparation.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental to the separation of steroids from complex biological extracts prior to mass spectrometric detection. UPLC, with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

These techniques are adept at separating a wide array of steroid isomers and metabolites. The choice of stationary phase, such as C18 or biphenyl, and the mobile phase composition are optimized to achieve the desired separation. For instance, a method utilizing a biphenyl column has been shown to completely resolve major isomeric compounds to testosterone (B1683101) and DHEA within an 18-minute run time.

A UPLC-MS/MS system has been successfully used for the simultaneous quantification of seven steroidal compounds, including androst-5-ene-3β, 17β-diol. nih.gov The method involves a straightforward liquid-liquid extraction followed by a simple derivatization for certain analytes, demonstrating the efficiency and robustness of UPLC-based methods. nih.gov

Performance Characteristics of a UPLC-MS/MS Method for Steroid Quantification

AnalyteLower Limit of Quantification (pg/mL)Recovery Rate (%)
Estradiol (E2)172.1-84.7
Estrone (B1671321) (E1)483.6-94.5
Testosterone (Testo)5088.2-90.3
Dihydrotestosterone (B1667394) (DHT)1082.0-90.6
Androst-5-ene-3β, 17β-diol (5-diol)10084.9-92.0
Dehydroepiandrosterone (B1670201) (DHEA)50088.1-93.8
Androstenedione (B190577) (4-dione)10086.2-90.3
Data sourced from a validated UPLC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. nih.gov

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) has become the gold standard for the quantification of steroids, including 5α-Androsten-3β,17β-diol, in biological fluids. researchgate.netdntb.gov.ua This is due to its exceptional sensitivity, specificity, and ability to perform multi-analyte quantification in a single run. nih.gov The technique combines the superior separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry.

Methods have been developed to simultaneously measure a panel of up to 18 different steroids, providing a comprehensive profile of androgen synthesis and metabolism from a small sample volume. nih.gov The specificity of LC-MS/MS allows for the accurate measurement of low-concentration hormones, which is often a challenge for traditional immunoassay methods. kaust.edu.sa For example, a validated method can determine serum levels of 5-androstene-3β, 17β-diol at concentrations as low as 1.0 pg on column. researchgate.net

The use of electrospray ionization (ESI) is a common approach, and derivatization can be employed to enhance ionization efficiency for certain steroids. For example, Girard P derivatization of keto-steroids improves their ionization, allowing for highly sensitive detection.

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the definitive method for achieving the highest precision and accuracy in steroid quantification. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled 5α-Androsten-3β,17β-diol) to the sample as an internal standard at the beginning of the sample preparation process. nih.govnih.gov

Because the internal standard is chemically identical to the analyte of interest, it experiences the same extraction losses and ionization suppression or enhancement effects during the analytical process. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used for quantification, thereby correcting for variations in sample preparation and analysis.

This approach has been successfully applied to the simultaneous measurement of testosterone, dihydrotestosterone, and 5α-androstan-3α,17β-diol in human plasma and prostatic tissue. nih.gov The high accuracy and precision of SIDA-LC-MS/MS make it an indispensable tool for clinical and research applications where reliable steroid measurements are paramount. nih.gov

In Vitro Model Systems for Mechanistic Elucidation

To understand the molecular mechanisms through which 5α-Androsten-3β,17β-diol exerts its biological effects, researchers utilize various in vitro model systems. These cell-based models allow for controlled experiments to dissect signaling pathways and gene regulation.

A variety of mammalian cell lines are employed to investigate the diverse actions of 5α-Androsten-3β,17β-diol. The choice of cell line depends on the specific biological question being addressed, particularly the receptor expression profile and the tissue of origin.

HEK-293 (Human Embryonic Kidney 293) cells: These cells are often used for transfection studies due to their high transfection efficiency. They can be engineered to express specific receptors, such as estrogen receptor-β (ERβ), to study the direct effects of 5α-Androsten-3β,17β-diol on receptor activation and downstream signaling in a controlled cellular environment.

LNCaP (Lymph Node Carcinoma of the Prostate) cells: This androgen-sensitive human prostate cancer cell line is a critical model for studying androgen action in prostate cancer. nih.gov LNCaP cells express a mutated androgen receptor that can be activated by various steroids. nih.gov Studies using LNCaP cells have shown that 5α-androstane-3α,17β-diol can support cell survival and proliferation through androgen receptor-independent pathways. nih.gov

MCF-7 (Michigan Cancer Foundation-7) cells: As an estrogen receptor-positive human breast cancer cell line, MCF-7 cells are an invaluable tool for studying the estrogenic effects of compounds. cytion.com Research has demonstrated that 5-androstene-3β, 17β-diol can act as an estrogen in MCF-7 cells at physiological concentrations, inducing the synthesis of estrogen-dependent proteins. nih.gov Interestingly, it can also inhibit the growth of these cells when estrogen receptors are blocked.

N38 Hypothalamic Neurons: This immortalized murine hypothalamic cell line is used to study the neuroendocrine effects of steroids. For example, research has shown that 5α-androstane-3β,17β-diol treatment increases oxytocin (B344502) mRNA in N38 cells, suggesting a role in the regulation of hypothalamic function. nih.gov

Summary of In Vitro Findings in Different Cell Lines

Cell LineKey Findings Related to 5α-Androsten-3β,17β-Diol
LNCaP Sustains prostate cancer growth after androgen deprivation therapy. nih.gov 5α-androstane-3α,17β-diol supports cell survival and proliferation via androgen receptor-independent signaling. nih.gov
MCF-7 5-androstene-3β, 17β-diol acts as an estrogen at physiological concentrations. nih.gov Can inhibit cell growth when estrogen receptors are blocked.
N38 Hypothalamic Neurons Increases oxytocin mRNA levels, indicating a role in neuroendocrine regulation. nih.gov

Isolated Tissue and Subcellular Fraction Studies (e.g., Microsomal Fractions, Testis Homogenates)

To understand the tissue-specific metabolism and localization of 5α-Androsten-3α,17α-Diol, researchers utilize isolated tissue preparations and subcellular fractionation techniques. These methods provide a controlled environment to study enzymatic conversions and the distribution of the compound within cellular compartments.

Subcellular Localization: Studies have investigated the distribution of androgens, including androstenediol, in various tissues. For instance, in premenopausal women, androgens, with the exception of DHEA, are found to be preferentially localized in the cytosol fraction of cells in the endometrium, myometrium, and vagina. This localization suggests a potential role in enzymatic processes rather than solely receptor-mediated actions.

Metabolism in Testis Homogenates: Testis homogenates are instrumental in studying the biosynthetic pathways of androgens. Research has shown that 5α-adiol can be synthesized from testosterone in tammar wallaby pouch young testes. Furthermore, studies in immature rat testes have suggested a predominant pathway for 5α-adiol synthesis that involves 17-hydroxyprogesterone as an intermediate, bypassing androstenedione. The use of radiolabeled precursors in incubations with testis homogenates allows for the tracing of metabolic conversions and the identification of key intermediates and enzymatic activities.

Microsomal Fraction Studies: Microsomal fractions, which are rich in enzymes like those of the cytochrome P450 family, are critical for studying steroid metabolism. The differential distribution of steroid substrates into the microsomal particle, which contains enzymes such as 17-hydroxylase and 17,20-lyase, can influence the metabolic outcome. For example, the ratio of progesterone (B1679170) to 17-hydroxyprogesterone within the microsomes can differ from the ratio in the initial incubation mixture, affecting the subsequent production of androgens.

Table 1: Investigating 5α-Androsten-3α,17α-Diol in Subcellular Fractions

Methodology Biological Sample Key Findings Reference
Subcellular Fractionation & Analysis Endometrium, myometrium, vagina Androgens are preferentially localized in the cytosol. mdpi.com
Incubation with Radiolabeled Precursors Tammar wallaby pouch young testes 5α-adiol is synthesized from testosterone. wikipedia.org
Incubation with Radiolabeled Precursors Immature rat testes A predominant pathway for 5α-adiol synthesis involves 17-hydroxyprogesterone. wikipedia.org
Double Labeling & Subcellular Fractionation Mouse testis homogenate Differential distribution of steroid substrates into microsomal particles influences androgen production. researchgate.net

Reporter Gene Assays (e.g., Estrogen Response Element (ERE)-luciferase, Oxytocin Promoter-luciferase)

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of nuclear receptors in response to ligands like 5α-Androsten-3α,17α-Diol. These assays typically involve the use of a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific hormone response element.

Estrogen Response Element (ERE)-luciferase Assays: The estrogenic activity of androstenediol and its metabolites can be assessed using ERE-luciferase reporter assays. In this system, cells are transfected with a construct containing one or more copies of an ERE sequence upstream of a minimal promoter driving the luciferase gene. The binding of an estrogen receptor, activated by a ligand, to the ERE initiates transcription of the luciferase gene, and the resulting light emission is proportional to the estrogenic activity of the compound being tested. These assays have been crucial in demonstrating that metabolites of androgens can exert effects through estrogen receptors. For instance, such assays are used to screen for inhibitors of 17β-estradiol (E2)-ERα induction of an ERE-luciferase reporter illumina.comnih.gov.

Oxytocin Promoter-luciferase Assays: The regulation of the oxytocin gene by steroid hormones is another area of investigation where reporter assays are employed. Studies have utilized an oxytocin promoter-luciferase reporter construct (OT-luc) to examine the functional interactions between androgen metabolites, estrogen receptors, and the human oxytocin promoter. For example, the dihydrotestosterone metabolite, 5α-androstane-3β,17β-diol (3β-diol), has been shown to increase OT-luc activity in a dose-dependent manner when cells are cotransfected with estrogen receptor-β (ER-β), but not ER-α nih.govspringernature.com. This activation was found to be dependent on a composite hormone response element (cHRE) within the oxytocin promoter nih.govspringernature.com.

Table 2: Application of Reporter Gene Assays in Androstenediol Research

Assay Type Target Promoter Element Key Finding Reference
ERE-luciferase Estrogen Response Element (ERE) Used to quantify the estrogenic activity of compounds and screen for inhibitors of estrogen receptor signaling. illumina.comnih.gov
Oxytocin Promoter-luciferase Composite Hormone Response Element (cHRE) in the Oxytocin Promoter The androgen metabolite 3β-diol induces oxytocin promoter activity via ER-β-cHRE interactions. nih.govspringernature.com

Molecular Biology and Biochemical Approaches

Gene Expression Analysis (e.g., Quantitative RT-PCR, Western Blotting)

To understand the functional consequences of 5α-Androsten-3α,17α-Diol's interaction with cellular machinery, it is essential to analyze its effects on gene expression at both the mRNA and protein levels.

Quantitative RT-PCR (qRT-PCR): This technique is used to measure the levels of specific messenger RNA (mRNA) transcripts. For example, after treating cells or tissues with androstenediol or its metabolites, qRT-PCR can be employed to determine if the expression of target genes is upregulated or downregulated. Studies have shown that treatment of ovariectomized rats with the androgen metabolite 3β-diol increased oxytocin mRNA in the paraventricular nucleus of the hypothalamus. nih.gov Similarly, 3β-diol treatment also increased oxytocin mRNA in the hypothalamic N38 cell line in vitro. nih.gov

Western Blotting: This method is used to detect and quantify specific proteins in a sample. Following treatment with the compound of interest, cell or tissue lysates are prepared, and the proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. For instance, after castration, ERβ and androgen receptor (AR) protein levels in the prostate were found to be decreased. Replacement with 3β-diol-induced the highest levels of ERβ, while being less effective in recovering AR expression.

Chromatin Immunoprecipitation (ChIP) for Promoter Occupancy and Histone Modification Analysis

Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein, such as a steroid receptor, binds to a particular region of DNA in the genome, such as a gene promoter. This method can also be used to analyze histone modifications associated with gene activation or repression at these sites.

The general workflow for ChIP involves cross-linking proteins to DNA in living cells, followed by cell lysis and sonication to shear the chromatin into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by PCR (ChIP-PCR) or sequencing (ChIP-seq) to identify the DNA sequences that were bound by the protein.

In the context of 5α-Androsten-3α,17α-Diol, which can act through estrogen receptors, ChIP can be used to investigate the recruitment of ERα or ERβ to the promoter regions of target genes. For example, ChIP has been used to demonstrate the estrogen-dependent recruitment of endogenous ERα to specific gene promoters in the mouse uterus. Androgen-induced modulation of histone marks, such as the tri-methyl mark on lysine 27 of histone 3 (H3K27me3), a gene-silencing mark, has been highlighted by ChIP-seq analyses. nih.gov

Enzyme Activity and Inhibition Assays

Biochemical assays to measure enzyme activity and inhibition are fundamental to understanding the synthesis and metabolism of 5α-Androsten-3α,17α-Diol. These assays are critical for identifying the roles of various enzymes in the steroidogenic pathways and for the development of specific enzyme inhibitors.

Enzyme Activity Assays: These assays measure the rate at which an enzyme converts a substrate into a product. For instance, the activity of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are involved in the synthesis and metabolism of androstenediol, can be quantified. This is often done by incubating the enzyme with a radiolabeled substrate and then separating and quantifying the radiolabeled product.

Enzyme Inhibition Assays: These assays are used to determine the potency of compounds that inhibit the activity of a specific enzyme. The concentration of an inhibitor required to reduce the enzyme's activity by 50% is known as the IC50 value. For example, inhibitors of 3β-hydroxysteroid dehydrogenase can be tested to see if they block the conversion of dehydroepiandrosterone (DHEA) to androstenedione or the conversion of androstenediol to testosterone. researchgate.net Similarly, the inhibitory effects of compounds on enzymes like 17α-hydroxylase and C17,20-lyase, which are crucial for androgen production, are evaluated to identify potential therapeutic agents.

Table 3: Enzyme Inhibition Studies in Steroidogenesis

Enzyme Target Inhibitor Type/Example Assay Principle Reference
3β-hydroxysteroid dehydrogenase Trilostane Measures the blockage of the conversion of Adiol to Testosterone and DHEA to Androstenedione. researchgate.net
17α-hydroxylase/C17,20-lyase (CYP17A1) Abiraterone acetate Determines the IC50 for the inhibition of the conversion of C21 steroids to C19 androgens.
Aromatase (CYP19A1) Various inhibitors Measures the blockage of the conversion of androgens (androstenedione, testosterone) to estrogens (estrone, estradiol).

Future Directions and Emerging Research Avenues for Androstenediol Biology

Elucidating Novel Signaling Pathways and Cellular Crosstalk Mediated by Androstenediols

Future research will focus on identifying and characterizing novel signaling pathways influenced by 5-Androstenediol. While its interaction with classic nuclear androgen receptors (AR) and estrogen receptors (ER) is established, the full extent of its signaling repertoire remains to be uncovered. nih.govmdpi.com Investigations are moving beyond these well-known pathways to explore potential non-genomic actions mediated by membrane-bound receptors. mdpi.com There is growing evidence that steroids like DHEA and 5-Androstenediol can bind to plasma membrane receptors, initiating rapid cellular responses that are independent of gene transcription. mdpi.com

A key area of investigation is the potential for crosstalk between different signaling cascades. For instance, studies have noted that the activation of ERβ by 5-Androstenediol can antagonize the proliferative effects of ERα activation. nih.gov Furthermore, recent research has pointed to the existence of cross-signaling between various nuclear receptors, including Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Retinoid X Receptor (RXR), which are also potential targets for DHEA and its metabolites. nih.gov Understanding how 5-Androstenediol modulates these intricate networks is a critical goal for future studies. The androgenic activity of 5-Androstenediol can also be significantly enhanced by specific AR coactivators, such as ARA70, suggesting another layer of regulatory complexity that warrants further exploration. pnas.orgnih.gov

Investigation of Interplay with Other Steroid Hormones and Endocrine Disruptors

The biological effects of 5-Androstenediol are intrinsically linked to its interactions with other steroid hormones. As a metabolic intermediate, it is part of a complex web of steroid biosynthesis, being derived from DHEA and serving as a precursor to testosterone (B1683101). pnas.orgnih.gov Its physiological impact, therefore, cannot be considered in isolation. Studies have shown that in the presence of estradiol, 5-Androstenediol can inhibit estrogen-stimulated breast cancer cell growth through an AR-mediated mechanism. nih.gov Conversely, it can also exert estrogenic effects by binding to ERs. wikipedia.orgnih.gov

An important emerging research area is the interaction between 5-Androstenediol and endocrine-disrupting chemicals (EDCs). EDCs are xenobiotics that can interfere with the body's endocrine system by mimicking or blocking natural hormones. sav.sknih.gov Given that 5-Androstenediol shares receptors with other hormones, EDCs that target AR or ER could potentially alter its biological activity. Research into how EDCs might affect the synthesis, metabolism, and signaling of 5-Androstenediol is crucial for understanding the health impacts of exposure to these environmental chemicals. For example, certain pesticides have been shown to interact with membrane androgen receptors, suggesting a potential mechanism by which they could disrupt the actions of steroids like 5-Androstenediol. mdpi.com

Table 1: Documented Interactions of 5-Androstenediol with Other Hormones

Interacting Hormone Receptor(s) Involved Observed Effect
Estradiol AR, ER Inhibition of estradiol-stimulated breast cancer cell growth. nih.gov
Testosterone - 5-Androstenediol is a precursor in testosterone biosynthesis. pnas.orgnih.gov
Dehydroepiandrosterone (B1670201) (DHEA) - 5-Androstenediol is a direct metabolite of DHEA. wikipedia.orgpnas.org
Androstenedione (B190577) - Both are metabolites of DHEA and precursors to sex hormones. mdpi.commdpi.com

Development and Application of Advanced In Vitro and Ex Vivo Organoid Models for Steroid Research

To better understand the complex actions of 5-Androstenediol in a physiologically relevant context, researchers are increasingly turning to advanced three-dimensional (3D) cell culture models. Organoids, which are self-organizing 3D structures grown from stem cells, offer a significant advantage over traditional 2D cell cultures by more closely mimicking the architecture and function of human organs. nih.gov The development of organoid models for endocrine tissues such as the adrenal cortex, ovaries, and testes is a promising frontier for steroid research. nih.govjango.bio

These "mini-organs" can be used to study the entire steroidogenic pathway, from precursor molecules to active hormones like 5-Androstenediol. For example, adrenal and gonadal organoids can provide insights into how the synthesis and secretion of 5-Androstenediol are regulated. nih.govjohnshopkins.edu Furthermore, organoid models of hormone-responsive tissues, such as the endometrium or prostate, can be used to investigate the downstream effects of 5-Androstenediol on cellular behavior in a more realistic microenvironment. nih.gov

Ex vivo models, which involve the culture of intact tissue fragments, also represent a valuable tool. nih.govmdpi.com These models preserve the native cellular composition and architecture of the tissue, allowing for the study of 5-Androstenediol's effects in a setting that closely resembles the in vivo environment. mdpi.com The application of these advanced models will be critical for elucidating the nuanced roles of 5-Androstenediol in health and disease.

Integration of Omics Approaches (Genomics, Proteomics, Metabolomics) to Characterize Androstenediol (B1197431) Biological Roles

The application of high-throughput "omics" technologies is set to revolutionize our understanding of 5-Androstenediol's biological functions. These approaches allow for a comprehensive, system-wide analysis of the molecular changes induced by this steroid.

Genomics: While the direct genomic effects of 5-Androstenediol via AR and ER are known, future genomic studies will aim to identify novel target genes and regulatory networks. This could involve techniques like ChIP-seq to map receptor binding sites across the genome and RNA-seq to profile changes in gene expression.

Proteomics: Proteomics, the large-scale study of proteins, can reveal how 5-Androstenediol alters the cellular proteome. This can provide insights into its effects on signaling pathways, protein-protein interactions, and post-translational modifications. mdpi.com For instance, proteomic analysis of hormone-responsive cells treated with 5-Androstenediol could identify new protein targets and downstream effectors. nih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. metabolomicsworkbench.org This approach is particularly well-suited for steroid research, as it can be used to map the metabolic fate of 5-Androstenediol and identify previously unknown metabolites. nih.gov Advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) enable the sensitive and specific quantification of a wide range of steroid hormones and their metabolites from biological samples. mdpi.comcreative-proteomics.com By applying these omics technologies, researchers can build a more integrated and holistic picture of 5-Androstenediol's role in physiology and pathology.

Table 2: Application of Omics Technologies in Androstenediol Research

Omics Technology Application in Androstenediol Research Potential Insights
Genomics Identifying genes regulated by 5-Androstenediol through AR and ER. Discovery of novel target genes and signaling pathways.
Proteomics Analyzing changes in protein expression and post-translational modifications in response to 5-Androstenediol. Identification of new protein effectors and understanding of cellular response mechanisms. mdpi.comnih.gov
Metabolomics Profiling the metabolic conversion of 5-Androstenediol and its impact on the overall steroid metabolome. Characterization of novel metabolic pathways and biomarkers. metabolomicsworkbench.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 5α-Androsten-3α,17β-Diol in synthetic preparations?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry (e.g., 3α,17β configuration) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 210–240 nm) to assess purity ≥98%, as per reference standards .
  • Mass Spectrometry (MS) : Validate molecular weight (290.4 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the standard protocols for synthesizing 5α-Androsten-3α,17β-Diol?

  • Methodological Answer :

  • Starting Material : Begin with androstenedione or dehydroepiandrosterone (DHEA) as precursors.
  • Reduction Steps : Use stereoselective catalysts (e.g., NaBH4_4 in methanol) to reduce ketone groups at positions 3 and 17 while preserving the Δ5^5-ene structure .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the diol .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers.
  • Avoid freeze-thaw cycles and exposure to moisture, which can degrade the Δ5^5-ene structure .

Advanced Research Questions

Q. How does 5α-Androsten-3α,17β-Diol contribute to testosterone biosynthesis in vitro, and what factors influence its enzymatic conversion?

  • Methodological Answer :

  • Pathway Analysis : Incubate with human microsomal 17β-hydroxysteroid dehydrogenase (17β-HSD) and monitor conversion to testosterone via LC-MS/MS .
  • Kinetic Variables : Optimize pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations to replicate physiological conditions .
  • Contradictions : Discrepancies in conversion rates (~30–70% across studies) may arise from enzyme isoforms or substrate competition (e.g., DHEA) .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Use Förster Resonance Energy Transfer (FRET)-based sensors to quantify androgen receptor binding affinity, ensuring background correction protocols (e.g., proportional adjustment) to improve reproducibility .
  • Inter-laboratory Validation : Share protocols for cell culture (e.g., HEK293 cells) and steroid treatment durations (e.g., 24-hour exposure at 106^-6 M) to harmonize results .

Q. What advanced analytical techniques are recommended for quantifying 5α-Androsten-3α,17β-Diol in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with methanol/water gradients and deuterated internal standards (e.g., d3_3-testosterone) to correct for matrix effects .
  • Validation Parameters : Include limits of detection (LOD < 0.1 ng/mL), recovery rates (85–115%), and inter-day precision (CV < 15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.